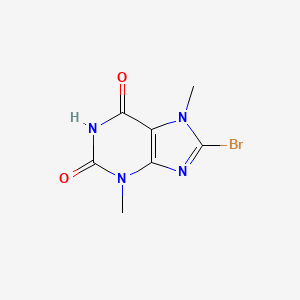

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCGRDZSZWDOMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351521 |

Source

|

| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15371-15-0 |

Source

|

| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent investigations are built. An incorrect or incomplete structural assignment can jeopardize months or even years of research into synthesis, activity, and safety. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative. Xanthines are a class of purine alkaloids with a wide range of pharmacological activities, making their derivatives, such as the title compound, of significant interest as synthetic intermediates and potential bioactive agents.[1][2]

Section 1: The Foundational Step - Molecular Formula Determination

Causality: Before we can determine the arrangement of atoms, we must first establish the elemental composition and exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula, distinguishing our target from isobaric impurities. For this specific molecule, the presence of a bromine atom provides an immediate, self-validating isotopic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid). The solvent choice is critical to ensure complete dissolution and promote ionization.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular formula determination.[3]

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic mass of the [M+H]⁺ ion cluster.

-

Observe the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two prominent peaks in the molecular ion cluster separated by approximately 2 Da and having nearly equal intensity. This A+2 peak is a hallmark of a monobrominated compound.

-

Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.

-

Data Presentation: Expected HRMS Results

| Parameter | Theoretical Value (for C₇H₈BrN₄O₂⁺) | Expected Observation |

| Molecular Formula | C₇H₇BrN₄O₂ | C₇H₇BrN₄O₂ |

| Monoisotopic Mass [M+H]⁺ | 258.9825 | ~258.9825 ± 5 ppm |

| M Peak (⁷⁹Br) | 100% Relative Abundance | ~100% |

| M+2 Peak (⁸¹Br) | 97.3% Relative Abundance | ~97% |

This initial analysis provides the molecular formula, C₇H₇BrN₄O₂, which is the first critical piece of the structural puzzle.[4]

Section 2: Identifying the Scaffolding - Functional Group Analysis

Causality: With the molecular formula established, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information on the vibrational modes of chemical bonds. This allows us to confirm the presence of the purine-dione core, including its carbonyl groups and N-H bond, which are characteristic features of the xanthine scaffold.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation, such as creating a KBr pellet, is required, which minimizes sample handling and potential contamination.[5]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3100-3000 | N-H Stretch | Imidazole N-H | Indicates the presence of the N-H proton on the purine ring.[6] |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) | Confirms the presence of the two dimethyl groups. |

| ~1710-1690 | C=O Stretch | C6 Carbonyl | Asymmetric stretch of the dione carbonyls. |

| ~1670-1650 | C=O Stretch | C2 Carbonyl | Symmetric stretch of the dione carbonyls. |

| ~1600-1450 | C=N, C=C Stretch | Purine Ring Skeletal | Vibrations characteristic of the heterocyclic aromatic system. |

The FTIR spectrum validates the presence of the core xanthine structure proposed by the molecular formula.

Section 3: The Definitive Blueprint - Isomer-Specific Structure by NMR Spectroscopy

Causality: Mass spectrometry and FTIR confirm the formula and functional groups, but they cannot differentiate between isomers. For example, the common drug 8-bromotheophylline has the same formula but features methyl groups at the N1 and N3 positions.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[9] Through a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, we can map the complete bonding network and unambiguously confirm the 3,7-dimethyl substitution pattern.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds and for placing the N1-H proton signal in a clear region of the spectrum.[10]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and sensitivity.

-

Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, HSQC, and HMBC.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments. For this compound, we expect three distinct signals.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0-11.5 | Singlet (broad) | 1H | N1-H | The acidic proton on the purine ring is typically deshielded and appears far downfield. |

| ~3.8-4.0 | Singlet | 3H | N7-CH₃ | N-methyl groups on the five-membered imidazole ring are typically more deshielded than those on the six-membered pyrimidine ring. |

| ~3.3-3.5 | Singlet | 3H | N3-CH₃ | N-methyl group on the six-membered pyrimidine ring. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. We expect to see 7 distinct signals.[11]

Data Presentation: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

| ~154.5 | C6 (C=O) | Carbonyl carbons are highly deshielded.[12] |

| ~151.0 | C2 (C=O) | Carbonyl carbons are highly deshielded. |

| ~148.5 | C4 | Quaternary carbon adjacent to two nitrogens and a carbonyl. |

| ~142.0 | C8 | The "heavy atom effect" of bromine shifts this carbon slightly upfield from a typical C=N carbon.[13] |

| ~106.5 | C5 | Quaternary carbon central to the fused ring system. |

| ~35.0 | N7-CH₃ | Methyl carbon attached to the imidazole nitrogen. |

| ~29.5 | N3-CH₃ | Methyl carbon attached to the pyrimidine nitrogen. |

2D NMR: Connecting the Dots with HSQC and HMBC

While 1D NMR provides the parts list, 2D NMR builds the final assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[14] For our molecule, it will show two cross-peaks, definitively linking the proton signal at ~3.8-4.0 ppm to the carbon at ~35.0 ppm (N7-CH₃) and the proton signal at ~3.3-3.5 ppm to the carbon at ~29.5 ppm (N3-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the isomeric structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[15] The pattern of these "long-range" correlations is unique to the 3,7-dimethyl isomer.

Key Validating HMBC Correlations:

-

N3-CH₃ Protons (~3.3-3.5 ppm): These protons will show correlations to the C2 and C4 carbons of the pyrimidine ring. This is irrefutable evidence for the methyl group's position at N3.

-

N7-CH₃ Protons (~3.8-4.0 ppm): These protons will show correlations to the C5 and C8 carbons of the imidazole ring, confirming the methyl group's position at N7.

-

N1-H Proton (~11.0-11.5 ppm): This proton will show correlations to the C2 and C6 carbonyl carbons, confirming its location at N1.

Section 4: The Gold Standard - Absolute 3D Structure Confirmation

Causality: While NMR provides the definitive constitutional structure (connectivity), Single-Crystal X-ray Crystallography provides an unambiguous 3D picture of the molecule as it exists in the solid state.[16][17] It measures the diffraction of X-rays by the ordered lattice of a single crystal, allowing for the precise calculation of bond lengths, bond angles, and the overall conformation of the molecule.[18] This technique serves as the ultimate validation of the structure determined by spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Solvents to be screened include ethanol, methanol, acetone, or mixtures thereof.

-

Data Collection: Mount a high-quality crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure, and the atomic positions are refined to yield the final molecular model.[19]

The successful execution of this technique provides the absolute and final proof of the proposed structure, leaving no ambiguity.

Section 5: Integrated Analysis and Workflow Summary

The power of this elucidation strategy lies not in any single technique, but in the convergence of evidence from all of them. The process is a logical progression from the general to the specific, with each step validating the last.

Conclusion

The structure elucidation of this compound is a prime example of the modern, multi-technique approach required in chemical and pharmaceutical sciences. By systematically progressing from molecular formula determination (HRMS), through functional group analysis (FTIR), to detailed connectivity mapping (1D and 2D NMR), a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. Following this self-validating workflow ensures the highest level of scientific rigor and provides a solid foundation for any further research on this compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11808, Bromotheophylline." PubChem, [Link]. Accessed January 22, 2026.

-

Dousa, M., et al. "Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate." Journal of Pharmaceutical and Biomedical Analysis, 2018, [Link]. Accessed January 22, 2026.

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292)." HMDB, [Link]. Accessed January 22, 2026.

-

Mohamed, S. K., et al. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances, 2025, [Link]. Accessed January 22, 2026.

-

Chemsrc. "CAS#:15371-15-0 | this compound." Chemsrc.com, [Link]. Accessed January 22, 2026.

-

ResearchGate. "Identification of HSQC correlation of alkaloids." ResearchGate, [Link]. Accessed January 22, 2026.

-

ResearchGate. "FTIR spectrum of theophylline (THP)." ResearchGate, [Link]. Accessed January 22, 2026.

-

ResearchGate. "Powder X-ray diffraction patterns of theophylline phases." ResearchGate, [Link]. Accessed January 22, 2026.

-

Taylor & Francis. "Structure elucidation – Knowledge and References." Taylor & Francis, [Link]. Accessed January 22, 2026.

-

Preprints.org. "Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines." Preprints.org, [Link]. Accessed January 22, 2026.

-

Hille, R., & Stewart, R. C. "The inhibition of xanthine oxidase by 8-bromoxanthine." PubMed, [Link]. Accessed January 22, 2026.

-

National Institutes of Health. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids..." PMC, [Link]. Accessed January 22, 2026.

-

Veeprho. "3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine | CAS 853029-57-9." Veeprho, [Link]. Accessed January 22, 2026.

-

National Institutes of Health. "Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging." PMC, [Link]. Accessed January 22, 2026.

-

MDPI. "Separation and Preparation Purine Alkaloids from Green Tea Waste†." MDPI, [Link]. Accessed January 22, 2026.

-

Journal of Chemical and Pharmaceutical Sciences. "The Spectroscopic (FT-IR, FT-Raman and NMR)...Analysis Of 8-Chlorotheophylline..." JCPS, [Link]. Accessed January 22, 2026.

-

Oregon State University. "13C NMR Chemical Shift." Oregon State University, [Link]. Accessed January 22, 2026.

-

Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

-

Open Access LMU. "Structure elucidation and quantification of the active pharmaceutical ingredient..." LMU, [Link]. Accessed January 22, 2026.

-

SciSpace. "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." SciSpace, [Link]. Accessed January 22, 2026.

-

Wikipedia. "8-Bromotheophylline." Wikipedia, [Link]. Accessed January 22, 2026.

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157)." HMDB, [Link]. Accessed January 22, 2026.

-

National Institutes of Health. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." PMC, [Link]. Accessed January 22, 2026.

-

ResearchGate. "FTIR spectra of (a) theophylline sample at room temperature..." ResearchGate, [Link]. Accessed January 22, 2026.

-

Chemistry Stack Exchange. "Calculated 13C NMR Shifts of brominated Carbons." Chemistry Stack Exchange, [Link]. Accessed January 22, 2026.

-

Columbia University. "HSQC and HMBC." Columbia University NMR Core Facility, [Link]. Accessed January 22, 2026.

-

National Center for Biotechnology Information. "8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione." PubChem, [Link]. Accessed January 22, 2026.

-

ResearchGate. "Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids." ResearchGate, [Link]. Accessed January 22, 2026.

-

National Institute of Standards and Technology. "Theophylline." NIST WebBook, [Link]. Accessed January 22, 2026.

-

Wikipedia. "X-ray crystallography." Wikipedia, [Link]. Accessed January 22, 2026.

-

PubMed. "1-Hydroxy-xanthine derivatives inhibit the human Caf1 nuclease..." PubMed, [Link]. Accessed January 22, 2026.

-

Pharma Knowledge Forum. "Pharmaceuticals Structural Elucidation: How to Make Strategy." Pharma Knowledge Forum, [Link]. Accessed January 22, 2026.

-

Diva-Portal.org. "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." Diva, [Link]. Accessed January 22, 2026.

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

-

MDPI. "Computational NMR Study of Benzothienoquinoline Heterohelicenes." MDPI, [Link]. Accessed January 22, 2026.

-

Chemistry LibreTexts. "X-ray Crystallography." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

-

MAS Journal of Applied Sciences. "Comparison of FTIR Spectra...of Tablets Containing Levothyroxine..." MAS Journal, [Link]. Accessed January 22, 2026.

-

MDPI. "NMR Spectroscopy and Imaging in Biological Chemistry and Medicine." MDPI, [Link]. Accessed January 22, 2026.

-

Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Compound Interest, [Link]. Accessed January 22, 2026.

Sources

- 1. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]

- 2. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. CAS#:15371-15-0 | this compound | Chemsrc [chemsrc.com]

- 5. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-BROMO-1,3-DIMETHYL-3,7-DIHYDRO-PURINE-2,6-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 8-Bromotheobromine

Preamble: Navigating the Data Landscape for 8-Bromotheobromine

As a Senior Application Scientist, it is imperative to preface this guide with a note on the current availability of experimental data for 8-bromotheobromine. While its parent compound, theobromine, is extensively characterized, specific experimental data for 8-bromotheobromine is not as comprehensively documented in publicly accessible literature. This guide, therefore, represents a synthesis of available information, theoretical predictions, and expert-driven inferences based on the well-established chemistry of related xanthine derivatives. Our objective is to provide a robust and scientifically sound resource for researchers, scientists, and drug development professionals, while maintaining transparency about the data's origins.

Introduction to 8-Bromotheobromine: A Key Intermediate in Medicinal Chemistry

8-Bromotheobromine is a halogenated derivative of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans.[1] The introduction of a bromine atom at the 8-position of the purine ring system significantly alters the electronic properties and reactivity of the molecule, transforming it from a bioactive compound in its own right into a versatile synthetic intermediate.

The primary significance of 8-bromotheobromine in the context of drug discovery and development lies in its utility as a precursor for the synthesis of various substituted xanthine analogs. The carbon-bromine bond at the C8 position is amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This has made 8-bromotheobromine a valuable building block in the development of potent and selective antagonists for adenosine receptors, which are implicated in a range of physiological and pathological processes.[2][3]

Physicochemical Properties of 8-Bromotheobromine

The following table summarizes the known and calculated physicochemical properties of 8-bromotheobromine. For comparative purposes, the experimental data for the parent compound, theobromine, is also provided.

| Property | 8-Bromotheobromine | Theobromine (for comparison) |

| IUPAC Name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Molecular Formula | C₇H₇BrN₄O₂ | C₇H₈N₄O₂ |

| Molecular Weight | 259.06 g/mol | 180.16 g/mol [4] |

| CAS Number | Not definitively assigned in public databases. Often confounded with 8-bromoxanthine (10357-68-3). | 83-67-0[4] |

| Appearance | Expected to be a crystalline solid. | White crystalline powder.[4] |

| Melting Point | Data not readily available. Expected to be a high-melting solid. | 345-350 °C[5] |

| Boiling Point | Data not available. Likely to decompose before boiling. | Sublimes at 290-295 °C.[6] |

| Solubility | Data not readily available. Expected to have low solubility in water and moderate solubility in polar aprotic solvents like DMSO and DMF. | Slightly soluble in water and ethanol; moderately soluble in aqueous bases, DMSO, and DMF.[5][7] |

| pKa | Data not available. The introduction of the electron-withdrawing bromine atom may slightly alter the pKa compared to theobromine. | ~9.9[4] |

Synthesis of 8-Bromotheobromine

The synthesis of 8-bromotheobromine is typically achieved through the direct bromination of theobromine. The C8 position of the purine ring is susceptible to electrophilic halogenation.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route for 8-bromotheobromine from theobromine.

Caption: Proposed synthesis of 8-bromotheobromine via electrophilic bromination of theobromine.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on general procedures for the bromination of xanthines and requires optimization.

-

Dissolution: Dissolve theobromine (1 equivalent) in a suitable solvent such as glacial acetic acid with gentle heating.

-

Bromination: To the stirred solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting material and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 8-bromotheobromine is dominated by the carbon-bromine bond at the C8 position. This position is susceptible to nucleophilic substitution and is a key handle for derivatization.

Nucleophilic Aromatic Substitution

The C8 position of the purine ring in 8-bromotheobromine is electron-deficient, making it susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of a wide range of substituents.

Caption: General scheme for the reactivity of 8-bromotheobromine in nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 8-bromotheobromine can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules. The oxidative addition of an 8-bromotheobromine derivative to a palladium(0) complex is a key step in these catalytic cycles.[8]

Applications in Drug Development

The primary application of 8-bromotheobromine is as a key intermediate in the synthesis of adenosine receptor antagonists.[2][9] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by acting on four receptor subtypes: A₁, A₂A, A₂B, and A₃.[3]

The development of selective antagonists for these receptors is a major focus of drug discovery for conditions such as:

Theobromine itself is a non-selective adenosine receptor antagonist.[12] By using 8-bromotheobromine as a scaffold, medicinal chemists can introduce various substituents at the C8 position to enhance potency and selectivity for specific adenosine receptor subtypes.

Conceptual Pathway: From 8-Bromotheobromine to Adenosine Receptor Antagonists

Caption: Conceptual workflow illustrating the use of 8-bromotheobromine in the development of selective adenosine receptor antagonists.

Safety and Handling

Given the limited specific safety data for 8-bromotheobromine, it is prudent to handle this compound with the care afforded to a potentially hazardous chemical. The safety profile should be considered in light of its parent compound, theobromine, and the presence of the bromine atom.

-

General Hazards: Based on theobromine, 8-bromotheobromine may be harmful if swallowed.[6][13] It is also advisable to avoid inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling 8-bromotheobromine.[15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[14] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

8-Bromotheobromine is a pivotal synthetic intermediate whose value in medicinal chemistry, particularly in the development of adenosine receptor antagonists, is well-recognized. While a comprehensive experimental dataset for its physicochemical properties is not yet fully established in the public domain, its synthesis and reactivity are predictable based on the principles of purine chemistry. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound, emphasizing both its synthetic utility and the necessary safety precautions.

References

-

Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021). National Center for Biotechnology Information. [Link]

-

1-(beta,gamma-Epoxypropyl)-8-bromotheobromine. PubChem. [Link]

-

Oxidative addition of a 8-bromotheobromine derivative to d10 metals. (n.d.). De Gruyter. [Link]

-

Safety Data Sheet: Theobromine. (n.d.). Carl ROTH. [Link]

-

Determination of the Antiproliferative Activity of New Theobromine Derivatives and Evaluation of Their In Vitro Hepatotoxic Effects. (2025). ResearchGate. [Link]

- Theobromine production process. (n.d.).

-

Identification of a Chemical Probe for Family VIII Bromodomains through Optimization of a Fragment Hit. (2016). National Center for Biotechnology Information. [Link]

-

Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. (2025). ResearchGate. [Link]

-

Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2025). ResearchGate. [Link]

-

The medicinal chemistry evolution of antibody–drug conjugates. (2024). RSC Publishing. [Link]

-

Adenosine receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (2024). National Center for Biotechnology Information. [Link]

-

Extracting the theobromine from cocoa powder. (2017). YouTube. [Link]

-

Adenosine A1 receptor antagonists in clinical research and development. (2010). National Center for Biotechnology Information. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

-

Measurement and Correlation of Solubility of Theobromine. (n.d.). Scribd. [Link]

-

Adenosine receptors as drug targets — what are the challenges?. (n.d.). National Center for Biotechnology Information. [Link]

-

Theobromine. PubChem. [Link]

-

A1 adenosine receptor antagonists, agonists, and allosteric enhancers. (n.d.). National Center for Biotechnology Information. [Link]

-

3,7-Dimethylxanthine-[13C4,15N3] (Theobromine). PubChem. [Link]

-

Theobromine, calcium salt. PubChem. [Link]

-

Bromate. PubChem. [Link]

Sources

- 1. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ≥98.0%, Phosphosdiesterase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Oxidative addition of a 8-bromotheobromine derivative to <i>d</i> <sup>10</sup> metals [ouci.dntb.gov.ua]

- 9. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.fr [fishersci.fr]

Navigating the Synthesis and Application of 8-Bromoxanthine Derivatives: A Technical Guide for Drug Development Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its Pharmaceutically Relevant Analogs.

In the landscape of pharmaceutical research and development, xanthine derivatives represent a cornerstone scaffold for designing novel therapeutic agents. Their diverse biological activities have led to their application in treating a range of conditions, from respiratory diseases to metabolic disorders.[1][2] This guide delves into the technical nuances of a specific subset of this class: 8-brominated xanthines. While the specific compound "this compound" (8-bromotheobromine) is not extensively documented in scientific literature with a dedicated CAS number, this guide will focus on its closely related and industrially significant analogs, providing a comprehensive resource for professionals in the field. The parent compound, theobromine (3,7-dimethylxanthine), has a CAS number of 83-67-0.[3][4]

This technical whitepaper will address the existing ambiguity surrounding 8-bromo-3,7-dimethylxanthine and pivot to a detailed exploration of its structural isomers and derivatives that are pivotal in contemporary drug synthesis. Specifically, we will provide an in-depth analysis of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 93703-24-3), a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[5][6]

The Xanthine Core: A Privileged Scaffold in Medicinal Chemistry

The purine-2,6-dione skeleton, commonly known as xanthine, is a versatile heterocyclic structure. Substitutions at various positions on the bicyclic ring system give rise to a wide array of pharmacological activities.[7] The most well-known naturally occurring methylxanthines are caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[8] These compounds are known for their effects as central nervous system stimulants and bronchodilators.[1][9]

The primary mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors, which are ubiquitous in the human body and play a crucial role in various physiological processes.[8][10] Additionally, some xanthines act as phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling effects.[10] The strategic placement of a bromine atom at the 8-position of the xanthine core, as we will explore, provides a valuable synthetic handle for further molecular elaboration, making 8-bromoxanthines key building blocks in the synthesis of more complex drug molecules.[11]

Key Physicochemical Properties of Pharmaceutically Relevant 8-Bromoxanthine Analogs

For researchers and process chemists, understanding the physicochemical properties of key intermediates is paramount for optimizing reaction conditions and ensuring purity. Below is a comparative table of the key properties for 8-bromo-3-methylxanthine and a related intermediate in Linagliptin synthesis.

| Property | 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

| CAS Number | 93703-24-3[6][12] | 666816-98-4[13][14][15][16] |

| Molecular Formula | C₆H₅BrN₄O₂[12] | C₁₀H₉BrN₄O₂[13] |

| Molecular Weight | 245.03 g/mol [6] | 297.11 g/mol [13] |

| Appearance | White to light yellow solid/powder[5][6][12] | White to almost white powder to crystal[13][14] |

| Melting Point | ~300 °C[5][6][12] | ~285 °C[14] |

| Solubility | Slightly soluble in DMF and DMSO[5][12] | Slightly soluble in DMSO and Methanol[14] |

| Storage | 2–8 °C under inert gas[6][12] | 2–8 °C[14] |

Synthesis of 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A Key Linagliptin Intermediate

The synthesis of 8-bromo-3-methylxanthine is a critical step in the manufacturing of Linagliptin, a medication used to treat type 2 diabetes.[5] The most common and efficient method involves the direct bromination of 3-methylxanthine.[5][12]

Experimental Protocol: Bromination of 3-Methylxanthine

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of 8-bromo-3-methylxanthine.[12]

Materials:

-

3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-Methylxanthine)

-

Acetic Acid

-

Sodium Acetate

-

Bromine

-

Ice water

Procedure:

-

Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1.0 equivalent) in acetic acid.

-

Add sodium acetate (2.0 equivalents) to the solution.

-

At 50 °C, slowly add bromine (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 65 °C and stir for 3 hours.

-

Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is an effective solvent for both the starting material and the intermediate stages of the reaction. Its polar protic nature facilitates the electrophilic substitution mechanism.

-

Sodium Acetate as a Base: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the bromination reaction. This prevents the reaction from becoming too acidic, which could lead to unwanted side reactions.

-

Controlled Temperature: The initial dropwise addition of bromine at 50 °C and subsequent heating to 65 °C are crucial for controlling the reaction rate and ensuring the selective bromination at the C8 position, which is the most electron-rich and sterically accessible position on the purine ring.

-

Precipitation in Ice Water: The product is insoluble in cold water, allowing for its efficient isolation from the reaction mixture through precipitation and filtration.

Caption: A schematic overview of the synthesis of 8-Bromo-3-methylxanthine.

The Role of 8-Bromoxanthines in Drug Discovery and Development

The introduction of a bromine atom at the 8-position of the xanthine scaffold serves as a versatile synthetic handle for further molecular diversification through various cross-coupling reactions. This strategic functionalization allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[11]

Case Study: Linagliptin Synthesis

The synthesis of Linagliptin provides an excellent example of the utility of 8-bromoxanthine intermediates. Following the synthesis of 8-bromo-3-methylxanthine, the next key step is the alkylation at the N7 position with a butynyl group to form 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4). This is then followed by a nucleophilic aromatic substitution reaction where the bromine at the C8 position is displaced by an amino group from a chiral piperidine derivative. This sequence of reactions highlights the importance of the 8-bromo functionality as a leaving group in the construction of the final drug molecule.[5]

Caption: Simplified pathway for the synthesis of Linagliptin.

Biological Activity and Therapeutic Potential of Substituted Xanthines

The biological effects of xanthine derivatives are diverse and depend on the nature and position of their substituents.[1][17] While the primary targets are often adenosine receptors and phosphodiesterases, research has expanded to explore their potential in other therapeutic areas.[10]

-

Anti-inflammatory Effects: Some substituted xanthines have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[18]

-

Anticancer Activity: Certain novel 8-heterocyclic xanthine derivatives have demonstrated antiproliferative activity against various human cancer cell lines.[11]

-

Neuroprotective Effects: Due to their ability to cross the blood-brain barrier and modulate adenosinergic and other neurotransmitter systems, xanthine derivatives are being investigated for their potential in neurodegenerative diseases.[19]

-

Janus Kinase (JAK) Inhibition: The purine scaffold, including xanthine-like structures, has been identified as a potential inhibitor of Janus kinases, which are implicated in autoimmune diseases.[20]

Analytical Methodologies for 8-Bromoxanthine Derivatives

The accurate analysis of 8-bromoxanthine derivatives is crucial for quality control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of xanthine derivatives.[21][22][23]

A Typical HPLC Method for Xanthine Analysis:

-

Column: A reverse-phase C18 column is commonly employed.[24]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[21][24]

-

Detection: UV detection is the most common method, with the wavelength set at the absorption maximum of the xanthine derivative (typically around 270-280 nm).[22]

-

Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer is the preferred method.[22]

Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the xanthine analytes to increase their volatility.[22]

Conclusion

While the specific compound "this compound" remains elusive in the chemical literature, the exploration of its closely related analogs reveals a rich field of study with significant implications for drug discovery and development. The 8-bromo-3-methylxanthine derivative, in particular, stands out as a critical building block in the synthesis of the important anti-diabetic drug Linagliptin. The strategic use of the 8-bromo substituent as a synthetic handle allows for the creation of diverse and potent therapeutic agents. A thorough understanding of the synthesis, properties, and analytical methods associated with these compounds, as outlined in this guide, is essential for any researcher or scientist working in this dynamic area of medicinal chemistry.

References

-

Pharmaffiliates. 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Available from: [Link]

-

IntechOpen. Xanthine: Synthetic Strategy And Biological Activity. Available from: [Link]

-

Chemdad. 8-Bromo-3-methyl-xanthine. Available from: [Link]

-

PubMed. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Available from: [Link]

-

Pharmaffiliates. 8-Bromo Xanthine Derivative – CAS 853029-57-9. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Available from: [Link]

-

PubMed. Substituted xanthines, pteridinediones, and related compounds as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Available from: [Link]

-

Biopurify. CAS 83-67-0 | Theobromine. Available from: [Link]

-

ResearchGate. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. Available from: [Link]

-

ResearchGate. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance | Request PDF. Available from: [Link]

-

PubMed. The inhibition of xanthine oxidase by 8-bromoxanthine. Available from: [Link]

-

Wikipedia. Xanthine. Available from: [Link]

-

PubChem. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Available from: [Link]

-

PubMed. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. Available from: [Link]

-

ResearchGate. Pharmaceutical significance of different substitution sites of xanthine scaffold to generate specificity and potency in drug development. Available from: [Link]

-

DergiPark. New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Available from: [Link]

-

International Journal of Drug Regulatory Affairs. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Available from: [Link]

-

PubMed. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Xanthine. Available from: [Link]

-

ResearchGate. (PDF) DFT Study and Biological Activity of Some Methylxanthines. Available from: [Link]

-

Serve Content. A NEW LOOK AT THE XANTHINE ALKALOIDS. Available from: [Link]

-

MDPI. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Available from: [Link]

-

PubMed. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine Derivatives as Novel Adenosine A 1 and A 2A Receptor Antagonists. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement - 30 June 2022. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ijdra.com [ijdra.com]

- 3. CAS 83-67-0 | Theobromine [phytopurify.com]

- 4. abmole.com [abmole.com]

- 5. nbinno.com [nbinno.com]

- 6. 8-Bromo-3-methyl-xanthine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]

- 10. Xanthine - Wikipedia [en.wikipedia.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 13. 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine | 666816-98-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]

- 15. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | C10H9BrN4O2 | CID 21088927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Bromo-3-methyl-7-(2-butynyl)-xanthine - Daicel Pharma Standards [daicelpharmastandards.com]

- 17. researchgate.net [researchgate.net]

- 18. Substituted xanthines, pteridinediones, and related compounds as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. helixchrom.com [helixchrom.com]

- 24. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its Synonyms

This technical guide provides a comprehensive overview of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a significant xanthine derivative. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, properties, synthesis, and applications.

Section 1: Chemical Identity and Nomenclature

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. Due to its widespread use and varied history of discovery and application, it is known by several synonyms. Establishing a clear understanding of its nomenclature is crucial for accurate scientific communication and research.

The most common and widely accepted synonym is 8-Bromotheophylline . This name clearly indicates its chemical structure as a theophylline molecule with a bromine atom substituted at the 8th position of the purine ring.

Other notable synonyms and identifiers include:

-

Systematic IUPAC Name: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione[1]

-

Common Synonyms: Bromotheophylline, 8-bromo-1,3-dimethylxanthine

-

CAS Number: 10381-75-6[1]

-

DrugBank Accession Number: DB14018[1]

-

PubChem CID: 11808[1]

It is also the active moiety in the diuretic drug Pamabrom , which is a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[2][3]

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Bromotheophylline is essential for its application in research and development, particularly in areas such as formulation and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₄O₂ | [1] |

| Molecular Weight | 259.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 295-316 °C | [6] |

| pKa | 5.45 | [6] |

| Solubility | Soluble in water and methanol | [5] |

| XLogP3 | 1 | [4] |

Section 3: Synthesis of 8-Bromotheophylline

The synthesis of 8-Bromotheophylline is typically achieved through the electrophilic substitution of bromine onto the theophylline backbone. The following protocol outlines a common laboratory-scale synthesis.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 8-Bromotheophylline.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the bromination of xanthine derivatives.

Materials:

-

Theophylline

-

Glacial Acetic Acid

-

Deionized Water

-

Bromine

-

Ice

Procedure:

-

In a reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water.[7]

-

Heat the mixture to 50°C with stirring until the theophylline is completely dissolved.[7]

-

Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at 50°C. The molar ratio of theophylline to bromine should be approximately 1:1.[7]

-

After the addition of bromine is complete, continue stirring the reaction mixture at 50°C for one hour.[7]

-

Cool the reaction mixture to 20°C.[7]

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the precipitate by suction filtration and wash the filter cake with cold water.[7]

-

Dry the collected solid under vacuum at 80°C to yield 8-Bromotheophylline.[7]

Self-Validation: The purity of the synthesized 8-Bromotheophylline can be confirmed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using techniques such as NMR and mass spectrometry.

Section 4: Mechanism of Action

8-Bromotheophylline primarily exerts its pharmacological effects as an antagonist of adenosine receptors, with a notable affinity for the A1 subtype.[8]

Adenosine A1 Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating its four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 receptor, when activated by adenosine, couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9]

8-Bromotheophylline, by acting as a competitive antagonist at the A1 receptor, blocks the binding of adenosine and prevents the initiation of this inhibitory signaling cascade. This results in an increase in adenylyl cyclase activity and consequently, elevated intracellular cAMP levels.

Signaling Pathway of Adenosine A1 Receptor Antagonism

Caption: Adenosine A1 receptor antagonism by 8-Bromotheophylline.

Diuretic Effect

The diuretic action of 8-Bromotheophylline is a direct consequence of its adenosine A1 receptor antagonism in the kidneys. Adenosine, acting on A1 receptors in the renal vasculature and tubules, causes vasoconstriction of the afferent arteriole, leading to a decrease in the glomerular filtration rate (GFR), and increases sodium reabsorption in the proximal tubule.[10] By blocking these effects, 8-Bromotheophylline promotes diuresis by increasing GFR and inhibiting sodium reabsorption, resulting in increased urine output.[3]

Section 5: Applications in Research and Drug Development

While primarily known for its diuretic properties, 8-Bromotheophylline serves as a valuable tool and starting material in various areas of research and drug development.

Diuretic for Premenstrual Syndrome (PMS)

As the active component of Pamabrom, 8-Bromotheophylline is widely used in over-the-counter medications to alleviate water retention and bloating associated with PMS.[3]

Cardiovascular and Renal Research

Given its mechanism of action on adenosine receptors, which are crucial in regulating cardiovascular and renal function, 8-Bromotheophylline and other A1 receptor antagonists have been investigated for their potential therapeutic benefits in conditions such as heart failure and renal dysfunction.[4][11]

Medicinal Chemistry and Drug Design

The bromine atom in 8-Bromotheophylline makes it a versatile starting material for further chemical modifications. The introduction of bromine into a molecule can enhance its therapeutic activity and favorably alter its metabolic profile.[12] This makes 8-Bromotheophylline a useful scaffold for the development of novel drug candidates targeting various diseases.[12]

Section 6: Experimental Protocols

The following is a validated experimental protocol for the quantitative analysis of 8-Bromotheophylline in biological matrices using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of 8-Bromotheophylline in Plasma

This method is adapted from a published bioanalytical study.[13]

Instrumentation and Conditions:

-

HPLC System: Agilent Technologies or equivalent

-

Column: Zorbax® SB–C8, 150 x 4.6-mm, 5-μm particle size[13]

-

Pre-column: Zorbax® SB–C8, 12.5 x 4.6-mm, 5-μm particle size[13]

-

Mobile Phase:

-

Flow Rate: 1 mL/minute[13]

-

Column Temperature: 15°C[13]

-

Injection Volume: 20 μL[13]

-

Detection Wavelength: 278 nm[13]

-

Internal Standard (IS): Caffeine[13]

Procedure:

-

Sample Preparation (Plasma):

-

To 200 μL of plasma, add 10 μL of the internal standard solution and 10 μL of the 8-Bromotheophylline working solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Calibration Standards and Quality Controls:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of 8-Bromotheophylline.

-

Prepare quality control samples at low, medium, and high concentrations in a similar manner.

-

-

Analysis:

-

Inject the prepared samples, calibration standards, and quality controls into the HPLC system.

-

Record the chromatograms and integrate the peak areas for 8-Bromotheophylline and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentration of 8-Bromotheophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.

References

-

Ortiz, M. I., Murguía-Cánovas, G., Vargas-López, L. C., Silva, R., & González-de la Parra, M. (2016). Naproxen, paracetamol and pamabrom versus paracetamol, pyrilamine and pamabrom in primary dysmenorrhea: a randomized, double-blind clinical trial. Medwave, 16(9), e6587. [Link]

-

González-de la Parra, M., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(1), 323-328. [Link]

-

PharmaCompass. (n.d.). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

-

Gottlieb, S. S., et al. (2010). The effects of adenosine A(1) receptor antagonism in patients with acute decompensated heart failure and worsening renal function: the REACH UP study. Journal of cardiac failure, 16(9), 714–719. [Link]

-

Polit, M., & Jędrzejczak, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385456. [Link]

-

Wikipedia. (2023, December 11). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11808, Bromotheophylline. Retrieved January 22, 2026, from [Link]

-

Doherty, J. E., & Beard, O. W. (1953). A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. American Heart Journal, 46(2), 288–290. [Link]

- Google Patents. (n.d.). CN101671334A - Production technology of pamabrom.

-

Shah, U., et al. (2014). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 527–532. [Link]

-

Boeynaems, J. M., & Communi, D. (2020). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 21(24), 9647. [Link]

-

Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges?. Nature reviews. Drug discovery, 15(4), 247–264. [Link]

-

PharmaCompass. (n.d.). 8-Bromotheophylline Drug Information. Retrieved January 22, 2026, from [Link]

-

Massie, B. M., et al. (2010). results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). JACC. Heart failure, 1(2), 109–118. [Link]

-

Patel, R. (2024). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 002. [Link]

-

UCBosiris. (2025). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. Retrieved January 22, 2026, from [Link]

-

Gleadle, J. M. (2003). Adenosine A1 receptor antagonists in the kidney: effects in fluid-retaining disorders. Current opinion in pharmacology, 3(2), 182–187. [Link]

-

Penn, R. B. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved January 22, 2026, from [Link]

-

Claffey, M. M., et al. (2012). Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. Journal of medicinal chemistry, 55(21), 9055–9068. [Link]

-

Kumar, A., et al. (2022). Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 13(4), 1000-1008. [Link]

-

He, Q., et al. (2002). Cardiorenal effects of adenosine subtype 1 (A1) receptor inhibition in an experimental model of heart failure. The Journal of pharmacology and experimental therapeutics, 300(3), 887–893. [Link]

-

Boison, D. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International journal of molecular sciences, 22(1), 273. [Link]

-

Santos, L., et al. (2010). Analytical Methods for the Quantification of Pharmaceuticals. In Analysis, Removal, and Fate of Pharmaceuticals in the Water Cycle. IntechOpen. [Link]

-

Wikipedia. (2023, December 11). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

Sources

- 1. Comparison of the potency of 8-phenyltheophylline as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. The effects of adenosine A(1) receptor antagonism in patients with acute decompensated heart failure and worsening renal function: the REACH UP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study (2017) | Lucio-Maldonado S | 4 Citations [scispace.com]

- 7. CN101671334A - Production technology of pamabrom - Google Patents [patents.google.com]

- 8. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 9. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiorenal effects of adenosine subtype 1 (A1) receptor inhibition in an experimental model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromotheobromine for Scientific Professionals

This guide provides a comprehensive overview of 8-bromotheobromine, a halogenated derivative of the naturally occurring xanthine alkaloid, theobromine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical properties, synthesis, pharmacological relevance, and safety protocols associated with this compound. 8-Bromotheobromine serves as a critical synthetic intermediate in the development of novel therapeutics, particularly as antagonists for adenosine receptors.

Core Chemical Identity and Physicochemical Properties

8-Bromotheobromine is a synthetic derivative of theobromine, a compound famously found in cocoa and chocolate. The introduction of a bromine atom at the 8-position of the purine ring system significantly alters its chemical reactivity, making it a versatile precursor for a variety of substituted xanthine derivatives. While a specific CAS number for 8-bromotheobromine is not consistently cited in major databases, its parent compound, theobromine, is registered under CAS Number 83-67-0[1][2][3][4]. The properties of 8-bromotheobromine are influenced by both the xanthine core and the presence of the bromine substituent.

Table 1: Chemical Identifiers and Properties of 8-Bromotheobromine

| Property | Value | Source(s) |

| IUPAC Name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | - |

| Molecular Formula | C₇H₇BrN₄O₂ | - |

| Molecular Weight | 259.06 g/mol | - |

| Appearance | White to off-white solid | [2] |

| Melting Point | >300 °C | - |

| Solubility | Sparingly soluble in water and ethanol; soluble in aqueous bases. | Based on Theobromine[5] |

| Parent CAS Number | 83-67-0 (Theobromine) | [1][2][3][4] |

Note: Some physical properties are extrapolated from the parent compound, theobromine, and may vary for 8-bromotheobromine.

Synthesis of 8-Bromotheobromine: A Laboratory Perspective

The synthesis of 8-bromotheobromine is most commonly achieved through the direct electrophilic bromination of theobromine. The C8 position on the imidazole ring of the xanthine core is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling and selectivity compared to elemental bromine[6][7]. The reaction is typically carried out in a suitable solvent, and may be catalyzed by an acid.

Caption: General workflow for the synthesis of 8-bromotheobromine.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative procedure for the synthesis of 8-bromotheobromine.

Materials:

-

Theobromine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend theobromine in acetonitrile.

-

Cool the suspension in an ice bath with stirring.

-

Add N-bromosuccinimide portion-wise to the cooled suspension.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding deionized water, which will precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield 8-bromotheobromine as a white to off-white solid.

Applications in Medicinal Chemistry and Pharmacology

8-Bromotheobromine is a valuable building block in medicinal chemistry, primarily due to the reactivity of the C8-bromo substituent. This bromine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of 8-substituted theobromine derivatives. These derivatives are of significant interest in drug discovery, particularly in the context of adenosine receptor modulation.

Role as an Adenosine Receptor Antagonist Precursor

The parent molecule, theobromine, is a known non-selective antagonist of adenosine receptors, with effects on both A1 and A2A subtypes. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By modifying theobromine at the 8-position, researchers can fine-tune the affinity and selectivity of the resulting compounds for different adenosine receptor subtypes. The 8-position is a key region for interaction with the receptor binding pocket, and modifications here can lead to compounds with enhanced potency and selectivity. While specific binding affinity data (Ki values) for 8-bromotheobromine itself are not widely reported, its utility as a synthetic precursor for potent adenosine receptor antagonists is well-established.

Caption: Antagonism of the A2A adenosine receptor by theobromine derivatives.

Safety, Handling, and Disposal

Table 2: GHS Hazard Information for Theobromine (as a reference)

| Pictogram | GHS Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[8] | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.[9] | |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.[9] |

Disclaimer: This safety information is based on the parent compound, theobromine. The toxicological properties of 8-bromotheobromine have not been fully investigated and it should be handled with caution.

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and collect it in a sealed container for disposal.

-

Disposal: Dispose of 8-bromotheobromine and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

8-Bromotheobromine is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its strategic importance lies in its utility as a scaffold for generating diverse libraries of 8-substituted xanthine derivatives. These derivatives have shown promise as modulators of adenosine receptors, which are important targets for a range of therapeutic areas. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this compound in their drug discovery and development efforts.

References

-

PubChem. 1-(beta,gamma-Epoxypropyl)-8-bromotheobromine. National Center for Biotechnology Information. [Link]

-

Katritch, V., et al. (2010). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 53(4), 1799–1809. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

- Patsnap.

-

van der Pijl, R., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(16), 11247–11257. [Link]

-

González-Romero, C., et al. (2014). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química, 25(1), 35-39. [Link]

- Google Patents. Method for synthesizing theobromine.

-

Pharmaffiliates. Theobromine. [Link]

-

Harper College. Material Safety Data Sheet for Theobromine. [Link]

-

NileRed. (2017, March 15). Extracting the theobromine from cocoa powder [Video]. YouTube. [Link]

-

Cheméo. Theobromine (CAS 83-67-0) - Chemical & Physical Properties. [Link]

-

Kim, J., et al. (2010). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. Molecular Imaging and Biology, 12(5), 516–526. [Link]

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

Matos, M. J., et al. (2014). Affinity (Ki) to bind human A1 and A3 adenosine receptors... [Table]. ResearchGate. [Link]

-

ResearchGate. (2014). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. [Link]

-

PubChem. Theobromine. National Center for Biotechnology Information. [Link]

-

Cooke, R. M., et al. (2021). Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. Nature Communications, 12(1), 5233. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Theobromine (CAS 83-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Theobromine | 83-67-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]